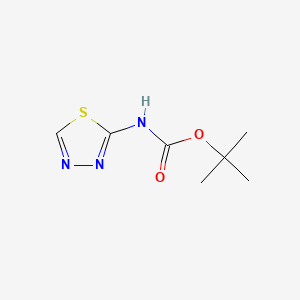

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” can be represented by the InChI code:1S/C7H11N3O2S/c1-7(2,3)12-6(11)8-5-4-13-10-9-5/h4H,1-3H3,(H,8,11) .

Applications De Recherche Scientifique

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Antitumor Agents

1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines . This includes the K562 chronic myelogenous leukemia cell line that expresses the Bcr-Abl tyrosine kinase .

Inhibitor of Fungal Growth

Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-hexyl ester, a compound similar to the one , has been used to inhibit the growth of Peronophythora litchii, a fungus that causes decay in harvested litchi fruits .

Postharvest Treatment for Fruits

The same compound has been used as a postharvest treatment to maintain the quality of litchi fruits during storage . It has been found to reduce disease incidence and browning index, and maintain color characteristics, anthocyanin content, phenolic contents, and Vc content .

Synthesis of New Compounds

1,3,4-thiadiazole molecules have been synthesized using phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . This shows the potential of 1,3,4-thiadiazole compounds in the synthesis of new chemical compounds .

Potential Applications in Medicinal Chemistry

Hydrazonoyl halides, which are a large group of compounds that include 1,3,4-thiadiazole derivatives, have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications .

Orientations Futures

While specific future directions for “tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” are not mentioned in the sources I found, similar compounds have been used as building blocks in drug discovery and modern organic synthesis . They serve as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Mécanisme D'action

Target of Action

The primary target of Tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for therapeutic interventions .

Mode of Action

This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given its potential to disrupt dna replication, it is likely that it impacts pathways related to cell growth and proliferation .

Result of Action

Its ability to disrupt dna replication suggests it may have cytotoxic properties, potentially making it useful as an anticancer agent .

Propriétés

IUPAC Name |

tert-butyl N-(1,3,4-thiadiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-10-8-4-13-5/h4H,1-3H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMADOEDQIOBPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Amino-4-methyl-2,3,4,5-tetrahydro-3-pyridinyl)methyl]acetamide](/img/structure/B573981.png)